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Compound of Interest

Compound Name: Aspulvinone O

Cat. No.: B10820821 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Aspulvinone O, a naturally occurring compound, has emerged as a molecule of significant

interest in the scientific community due to its diverse biological activities. This technical guide

provides a comprehensive overview of the known biological effects of Aspulvinone O, with a

focus on its anticancer and antiviral properties. The information presented herein is intended to

serve as a valuable resource for researchers and professionals involved in drug discovery and

development.

Quantitative Bioactivity Data
The biological effects of Aspulvinone O have been quantified in various assays. The following

table summarizes the key inhibitory concentrations (IC50) and other relevant quantitative data.
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Target/Activity Assay System Quantitative Value Reference

Anticancer Activity

Glutamate-

Oxaloacetate

Transaminase 1

(GOT1) Inhibition

Recombinant human

GOT1 enzyme assay

Not explicitly

quantified for

Aspulvinone O in the

provided search

results. However,

related aspulvinone H

showed an IC50 of

5.91 ± 0.04 µM.

[1]

Pancreatic Ductal

Adenocarcinoma

(PDAC) Cell Viability

PANC-1 cell line
IC50: 20.54 - 26.80

µM
[2]

AsPC-1 cell line
IC50: 20.54 - 26.80

µM
[2]

SW1990 cell line
IC50: 20.54 - 26.80

µM
[2]

Normal Pancreatic

Cell Viability
HPDE6-C7 cell line IC50: > 100 µM [2]

Antiviral Activity

SARS-CoV-2 Main

Protease (Mpro)

Inhibition

Enzyme kinetics

assay
IC50: 12.41 ± 2.40 μM

SARS-CoV-2 Papain-

Like Protease (PLpro)

Inhibition

Enzyme kinetics

assay
IC50: 21.34 ± 0.94 μM

Other Reported

Activities

α-Glucosidase

Inhibition

Not explicitly

quantified for

Aspulvinone O.

Not Available [3]
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Related aspulvinones

V and H showed

potent inhibition.

Antibacterial, Anti-

inflammatory,

Antifungal, Anti-DPPH

radical

Primarily qualitative

descriptions.
Not Available [3]

Key Signaling Pathway: Inhibition of Glutamine
Metabolism in Pancreatic Cancer
Aspulvinone O exerts its anticancer effects in pancreatic ductal adenocarcinoma (PDAC) by

targeting a critical metabolic pathway. PDAC cells are highly dependent on glutamine

metabolism to support their proliferation and maintain redox balance. A key enzyme in a non-

canonical glutamine metabolism pathway is Glutamate-Oxaloacetate Transaminase 1 (GOT1).

Aspulvinone O has been identified as a natural inhibitor of GOT1.[2][4]

The inhibition of GOT1 by Aspulvinone O disrupts the conversion of aspartate to oxaloacetate.

This, in turn, reduces the production of malate and subsequently pyruvate and NADPH. The

decrease in NADPH levels leads to an increase in reactive oxygen species (ROS), creating

oxidative stress and suppressing the growth of PDAC cells.[2][5]
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Aspulvinone O inhibits the GOT1-mediated glutamine metabolism pathway in PDAC.

Experimental Protocols
GOT1 Inhibitory Activity Assay
This protocol details the in vitro measurement of GOT1 enzyme inhibition by Aspulvinone O.

[1][2]

Reaction Mixture Preparation: Prepare a 100 µL reaction mixture containing 4 mM L-aspartic

acid, 1 mM α-ketoglutarate, 1 unit/mL malate dehydrogenase, and 1 mM NADH.

Enzyme Addition: Add 0.1 mg/mL of purified human recombinant GOT1 to the reaction

mixture.

Inhibitor Addition: Add varying concentrations of Aspulvinone O to the reaction wells. A

control with no inhibitor should be included.

Measurement: Measure the absorbance at 340 nm using a 96-well plate reader to monitor

the oxidation of NADH. The maximum linear change in absorbance is used to determine

enzyme activity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b10820821?utm_src=pdf-body-img
https://www.benchchem.com/product/b10820821?utm_src=pdf-body
https://www.benchchem.com/product/b10820821?utm_src=pdf-body
https://www.mdpi.com/1660-3397/19/11/588
https://pmc.ncbi.nlm.nih.gov/articles/PMC6717386/
https://www.benchchem.com/product/b10820821?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10820821?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: Analyze the enzyme activity data using software such as SigmaPlot with the

Enzyme Kinetics Module to determine the IC50 value of Aspulvinone O.

Pancreatic Cancer Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of Aspulvinone O on pancreatic cancer

cell lines.[2]

Cell Seeding: Plate pancreatic cancer cells (e.g., PANC-1, AsPC-1, SW1990) at a density of

5 x 10³ cells per well in 96-well plates and incubate for 24 hours.

Compound Treatment: Remove the medium and treat the cells with various concentrations of

Aspulvinone O (e.g., 0.1–100 µM). Include a vehicle control (DMSO).

Incubation: Incubate the cells for 48 hours at 37°C in a 5% CO₂ humidified incubator.

MTT Addition: Add 100 µL of MTT solution (2 mg/mL) to each well and incubate for an

additional 4 hours at 37°C.

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g.,

DMSO) to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)

using a microplate reader.

IC50 Calculation: Calculate the IC50 value, which represents the concentration of

Aspulvinone O that inhibits cell growth by 50%.

In Vivo Xenograft Model for Antitumor Efficacy
This protocol describes the evaluation of Aspulvinone O's antitumor effects in a mouse model.

[2][4][6]

Cell Preparation: Suspend pancreatic cancer cells (e.g., SW1990) in PBS at a density of 1 x

10⁷ cells/mL.

Subcutaneous Injection: Inject 200 µL of the cell suspension subcutaneously into the flank of

immunocompromised mice (e.g., CB17/scid or BALB/c nude mice).
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Tumor Growth Monitoring: Monitor tumor growth every 5 days by measuring the length and

width of the tumors with calipers. Calculate the tumor volume using the formula: (length x

width²)/2.

Treatment: Once tumors reach a certain volume, randomize the mice into treatment and

control groups. Administer Aspulvinone O (at a predetermined dose and schedule) or a

vehicle control to the respective groups.

Efficacy Evaluation: Continue to monitor tumor volume throughout the treatment period to

assess the antitumor efficacy of Aspulvinone O.

Experimental and Logical Workflows
In Vitro Anticancer Evaluation Workflow
The following diagram illustrates a typical workflow for the in vitro assessment of Aspulvinone
O's anticancer properties.
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Workflow for in vitro evaluation of Aspulvinone O on PDAC cells.
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Logical Relationship of Aspulvinone O's Anticancer
Action
This diagram illustrates the logical progression from the molecular target of Aspulvinone O to

its ultimate cellular effects in pancreatic cancer.

Aspulvinone O

Inhibition of GOT1 Enzyme

Disruption of Glutamine Metabolism

Decreased NADPH Production

Increased Reactive Oxygen Species (ROS)

Oxidative Stress

Suppression of Cell Proliferation and Growth

Click to download full resolution via product page

Logical flow of Aspulvinone O's mechanism of action in pancreatic cancer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b10820821?utm_src=pdf-body
https://www.benchchem.com/product/b10820821?utm_src=pdf-body
https://www.benchchem.com/product/b10820821?utm_src=pdf-body-img
https://www.benchchem.com/product/b10820821?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10820821?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
Aspulvinone O is a promising natural product with demonstrated anticancer and antiviral

activities. Its ability to selectively inhibit GOT1 and disrupt glutamine metabolism in pancreatic

cancer cells highlights a potential therapeutic strategy for this challenging disease. Further

research is warranted to fully elucidate the therapeutic potential of Aspulvinone O and its

analogs, including more extensive in vivo studies and exploration of its other reported biological

activities. This guide provides a foundational understanding for researchers to build upon in

their future investigations of this intriguing natural compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. mdpi.com [mdpi.com]

2. Aspulvinone O, a natural inhibitor of GOT1 suppresses pancreatic ductal adenocarcinoma
cells growth by interfering glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC
[pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. Establishment of a novel human cell line retaining the characteristics of the original
pancreatic adenocarcinoma, and evaluation of MEK as a therapeutic target - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The Biological Activity of Aspulvinone O: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10820821#biological-activity-of-aspulvinone-o-
natural-product]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b10820821?utm_src=pdf-body
https://www.benchchem.com/product/b10820821?utm_src=pdf-body
https://www.benchchem.com/product/b10820821?utm_src=pdf-custom-synthesis
https://www.mdpi.com/1660-3397/19/11/588
https://pmc.ncbi.nlm.nih.gov/articles/PMC6717386/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6717386/
https://www.researchgate.net/publication/335506741_Aspulvinone_O_a_natural_inhibitor_of_GOT1_suppresses_pancreatic_ductal_adenocarcinoma_cells_growth_by_interfering_glutamine_metabolism
https://pmc.ncbi.nlm.nih.gov/articles/PMC8376555/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8376555/
https://www.researchgate.net/figure/Glutamine-metabolism-genes-are-upregulated-in-PDA-a-Glutamine-utilization-pathway-in_fig1_282873576
https://pmc.ncbi.nlm.nih.gov/articles/PMC7010221/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7010221/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7010221/
https://www.benchchem.com/product/b10820821#biological-activity-of-aspulvinone-o-natural-product
https://www.benchchem.com/product/b10820821#biological-activity-of-aspulvinone-o-natural-product
https://www.benchchem.com/product/b10820821#biological-activity-of-aspulvinone-o-natural-product
https://www.benchchem.com/product/b10820821#biological-activity-of-aspulvinone-o-natural-product
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10820821?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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